![molecular formula C25H19ClFN3 B2751097 1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-33-5](/img/structure/B2751097.png)
1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H19ClFN3 and its molecular weight is 415.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazoloquinoline derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines.
- Case Study 1: In a study evaluating its effects on MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines, the compound exhibited a GI50 (growth inhibition) value of approximately 12.50 µM for MCF7 cells. This indicates a moderate level of efficacy against breast cancer cells .
- Case Study 2: Another investigation reported that derivatives of pyrazoloquinolines, including this compound, caused apoptosis in A549 (lung cancer) cells with an IC50 (half-maximal inhibitory concentration) value of 26 µM. This suggests that the compound may induce programmed cell death in these cancer cells .
The mechanisms underlying the anticancer effects of this compound involve multiple pathways:
- Aurora-A Kinase Inhibition: The compound has been shown to inhibit Aurora-A kinase with an IC50 value of 0.16 µM. This kinase plays a crucial role in cell cycle regulation, and its inhibition can lead to mitotic arrest and subsequent apoptosis in cancer cells .
- Microtubule Disruption: The compound has been reported to bind to tubulin, leading to microtubule disassembly. This action is critical for disrupting mitotic spindle formation during cell division .
Comparative Biological Activity Table
Cell Line | GI50/IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF7 | 12.50 | Aurora-A kinase inhibition |
NCI-H460 | 42.30 | Apoptosis induction |
A549 | 26.00 | Microtubule disruption |
Potential Therapeutic Applications
Given its promising biological activity, this compound may have several therapeutic applications:
- Cancer Therapy: Due to its ability to inhibit key kinases and induce apoptosis, it could be developed as a novel anticancer agent.
- Infectious Disease Treatment: Pyrazoloquinolines have been explored for antiviral properties; thus, further research could evaluate their efficacy against viral infections .
Applications De Recherche Scientifique
Pharmacological Properties
The compound exhibits a range of biological activities that are primarily attributed to the pyrazoloquinoline framework. Key pharmacological properties include:
- Anticancer Activity : Research indicates that pyrazoloquinolines can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Studies have demonstrated that derivatives of this compound can effectively target specific molecular pathways involved in tumor growth and metastasis .
- Anti-inflammatory Effects : The anti-inflammatory potential of pyrazoloquinolines has been explored in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA replication and protein synthesis .
Synthesis Methodologies
The synthesis of 1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
- Condensation Reactions : Utilizing hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole core.
- Cyclization Reactions : Subsequent cyclization steps to form the quinoline structure, often facilitated by various catalysts or under specific reaction conditions (e.g., reflux in solvents like ethanol) .
- Functional Group Modifications : Post-synthetic modifications to introduce or alter functional groups for enhanced biological activity or solubility.
Case Studies
Several case studies highlight the applications of this compound in drug discovery:
- Study on Anticancer Activity : A recent investigation demonstrated that a derivative of this compound exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7) with IC50 values comparable to established chemotherapeutics . The study suggested that the mechanism involved the activation of apoptotic pathways and inhibition of cell proliferation.
- Anti-inflammatory Research : Another study evaluated the anti-inflammatory effects of a related pyrazoloquinoline derivative in animal models of acute inflammation. Results showed a marked reduction in edema and inflammatory markers, indicating potential for treating inflammatory disorders .
Propriétés
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-fluoropyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFN3/c1-3-16-5-7-17(8-6-16)24-21-14-28-23-11-9-18(27)12-20(23)25(21)30(29-24)19-10-4-15(2)22(26)13-19/h4-14H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKIMPIZGLZQHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=C(C=C5)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.